Cas no 1503195-51-4 (1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one)

1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one is a bicyclic heterocyclic compound featuring an oxa-aza-bridged structure, which imparts unique reactivity and stability. Its fused ring system enhances steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores. The presence of the propenone moiety allows for further functionalization via Michael additions or cycloadditions, broadening its utility in medicinal chemistry and materials science. The compound's rigid scaffold offers controlled stereochemistry, advantageous for designing selective ligands or catalysts. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, facilitating applications in drug discovery and agrochemical development.
1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one structure
1503195-51-4 structure
商品名:1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one
CAS番号:1503195-51-4
MF:C9H13NO2
メガワット:167.205022573471
CID:5456352
PubChem ID:66372117

1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one 化学的及び物理的性質

名前と識別子

    • Z1274416217
    • AKOS015717004
    • EN300-5108493
    • 1503195-51-4
    • 1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
    • 1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
    • 1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one
    • インチ: 1S/C9H13NO2/c1-2-9(11)10-5-7-3-4-8(6-10)12-7/h2,7-8H,1,3-6H2
    • InChIKey: KJXPLGAYZUQLMZ-UHFFFAOYSA-N
    • ほほえんだ: C(N1CC2OC(CC2)C1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 167.094628657g/mol
  • どういたいしつりょう: 167.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.130±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 333.1±31.0 °C(Predicted)
  • 酸性度係数(pKa): -1.07±0.20(Predicted)

1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5108493-1.0g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
1.0g
$770.0 2025-03-15
Enamine
EN300-5108493-0.25g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
0.25g
$708.0 2025-03-15
Enamine
EN300-5108493-0.05g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
0.05g
$647.0 2025-03-15
Enamine
EN300-5108493-0.5g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
0.5g
$739.0 2025-03-15
Enamine
EN300-5108493-0.1g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
0.1g
$678.0 2025-03-15
Enamine
EN300-5108493-5.0g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
5.0g
$2235.0 2025-03-15
Enamine
EN300-5108493-2.5g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
2.5g
$1509.0 2025-03-15
Enamine
EN300-5108493-10.0g
1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}prop-2-en-1-one
1503195-51-4 95.0%
10.0g
$3315.0 2025-03-15

1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-one 関連文献

1-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)-2-propen-1-oneに関する追加情報

1-(8-Oxa-3-Azabicyclo[3.2.1]Oct-3-Yl)-2-Propen-1-One: A Comprehensive Overview

The compound 1-(8-Oxa-3-Azabicyclo[3.2.1]Oct-3-Yl)-2-Propen-1-One, identified by the CAS Registry Number 1503195-51-4, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic ketones, characterized by its unique bicyclo[3.2.1]octane framework, which is further substituted with an oxo group and a ketone moiety. The structure of this compound is notable for its rigid bicyclic system, which imparts stability and enhances its reactivity in certain chemical transformations.

Recent studies have highlighted the importance of bicyclic systems like 8-Oxa-3-Azabicyclo[3.2.1]Octane in drug design due to their ability to mimic natural product scaffolds. The presence of the ketone group in 2-Propen-1-One further enhances the compound's versatility, making it a valuable intermediate in organic synthesis. Researchers have explored its potential as a precursor for the development of bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting.

The synthesis of 1-(8-Oxa-3-Azabicyclo[3.2.1]Oct-3-Yl)-2-Propen-1-One typically involves multi-step processes that combine ring-forming reactions with functional group transformations. One common approach involves the cyclization of amino alcohols followed by oxidation to introduce the ketone functionality. This method has been optimized in recent years to improve yield and selectivity, making it more accessible for large-scale production.

In terms of applications, this compound has shown promise in the field of medicinal chemistry as a building block for creating bioisosteres and mimetics of natural products. Its rigid structure allows for precise control over steric and electronic properties, which are critical factors in drug design. Additionally, its use as a chiral auxiliary has been explored, leveraging the inherent chirality of the bicyclic system to facilitate asymmetric synthesis.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and reactivity profiles of 8-Oxa-3-Azabicyclo[3.2.1]Octane-based compounds. These studies have provided insights into their potential roles as catalysts or ligands in transition metal-mediated reactions, further expanding their utility in organic synthesis.

The integration of green chemistry principles into the synthesis and application of 1-(8-Oxa-3-Azabicyclo[3.2.1]Oct-3-Yl)-2-Propen-1-One has also been a focus of recent research efforts. By developing more sustainable synthetic pathways and exploring biodegradable applications, this compound is poised to play a significant role in environmentally friendly chemical processes.

In conclusion, 1-(8-Oxa-3-Azabicyclo[3.2.1]Oct-3-Yl)-2-Propen-1-One, with its unique structural features and versatile functional groups, represents a valuable asset in contemporary organic chemistry and pharmacology research.

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